N-(4-methoxybenzyl)-4H-3,1-benzothiazin-2-amine
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Overview
Description
N-(4-Methoxybenzyl)-4H-3,1-benzothiazin-2-amine is a heterocyclic compound that features a benzothiazine core structure with a methoxybenzyl substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-4H-3,1-benzothiazin-2-amine typically involves the condensation of 4-methoxybenzylamine with 2-aminobenzenethiol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the benzothiazine ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-Methoxybenzyl)-4H-3,1-benzothiazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, Friedel-Crafts catalysts.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
N-(4-Methoxybenzyl)-4H-3,1-benzothiazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
N-(4-Methoxybenzyl)-4H-3,1-benzothiazin-2-amine can be compared with other benzothiazine derivatives, such as:
N-(4-Methoxybenzyl)-4H-3,1-benzothiazin-2-one: Similar structure but with a carbonyl group at the 2-position.
N-(4-Methoxybenzyl)-4H-3,1-benzothiazin-2-thiol: Similar structure but with a thiol group at the 2-position.
Uniqueness: The presence of the methoxybenzyl group in this compound imparts unique chemical and biological properties, making it distinct from other benzothiazine derivatives. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets.
Comparison with Similar Compounds
- N-(4-Methoxybenzyl)-4H-3,1-benzothiazin-2-one
- N-(4-Methoxybenzyl)-4H-3,1-benzothiazin-2-thiol
- N-(4-Methoxybenzyl)-4H-3,1-benzothiazin-2-amine derivatives with various substituents on the benzene ring.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1,4-dihydro-3,1-benzothiazin-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-19-14-8-6-12(7-9-14)10-17-16-18-15-5-3-2-4-13(15)11-20-16/h2-9H,10-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVPNXKEWSFGSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=C2NC3=CC=CC=C3CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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